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molecular formula C12H12O3 B8551436 Methyl 2-(3-hydroxybut-1-ynyl)benzoate

Methyl 2-(3-hydroxybut-1-ynyl)benzoate

Cat. No. B8551436
M. Wt: 204.22 g/mol
InChI Key: OZQRJGKBWOPJKZ-UHFFFAOYSA-N
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Patent
US09321776B2

Procedure details

Pd(PPh3)4 (1.9 g, 0.006 eq) and CuI (2.6 g, 0.05 eq) were suspended in DMF (350 ml). Methyl 2-iodobenzoate (70.8 g, 1 eq), but-3-yn-2-ol (32 ml, 1.5 eq), TEA (75 ml, 2 eq) were added under nitrogen atmosphere and the mixture was stirred at 60° C. for 6 hrs and at RT. overnight. The precipitated solid was filtered off, the mother liquors was diluted with a saturated solution of NaClaqueous and extracted with EtOAc (twice). The collected organic phases were dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound, as a brownish thick oil (47.7 g).
Quantity
70.8 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
1.9 g
Type
catalyst
Reaction Step Three
Name
CuI
Quantity
2.6 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH3:12][CH:13]([OH:16])[C:14]#[CH:15]>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[OH:16][CH:13]([CH3:12])[C:14]#[C:15][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |^1:25,27,46,65|

Inputs

Step One
Name
Quantity
70.8 g
Type
reactant
Smiles
IC1=C(C(=O)OC)C=CC=C1
Name
Quantity
32 mL
Type
reactant
Smiles
CC(C#C)O
Name
TEA
Quantity
75 mL
Type
reactant
Smiles
Step Two
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.9 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
CuI
Quantity
2.6 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 6 hrs and at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
ADDITION
Type
ADDITION
Details
the mother liquors was diluted with a saturated solution of NaClaqueous
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (twice)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC(C#CC1=C(C(=O)OC)C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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